Dihydroergotoxine (mesylate)
Description
Historical Context of Ergot Alkaloid Research and Dihydroergotoxine (B79615) (Mesylate) Development
The story of dihydroergotoxine is intrinsically linked to the long and complex history of ergot alkaloids. These compounds are produced by the fungus Claviceps purpurea, which contaminates rye and other grains. ru.nlrsc.org For centuries, ergot was known for causing devastating epidemics of ergotism, a condition characterized by gangrene and neurological disturbances, often referred to as "St. Anthony's Fire". ru.nl
The transition of ergot from a dreaded poison to a source of valuable pharmaceuticals began in the early 20th century. nih.gov A pivotal moment came in 1918 when Arthur Stoll at Sandoz isolated ergotamine, the first chemically pure ergot alkaloid. nih.govscispace.com This breakthrough paved the way for further investigation into the chemical and pharmacological properties of these complex molecules.
A significant challenge in early ergot research was the inconsistent nature of crude extracts. In 1906, the substance "ergotoxine" was isolated, but it was later discovered in 1943 by Stoll and Albert Hofmann to be a mixture of three distinct alkaloids: ergocornine (B135324), ergocristine (B1195469), and ergocryptine. scispace.comnih.gov This finding was crucial for the subsequent development of more standardized and reproducible therapeutic agents.
The development of dihydroergotoxine was a direct result of the systematic chemical modification of these naturally occurring ergot alkaloids. The process of hydrogenation, the addition of hydrogen atoms, was explored to alter the pharmacological properties of the parent compounds. This led to the creation of the dihydrogenated derivatives that constitute dihydroergotoxine. wikipedia.org This semi-synthetic approach aimed to enhance certain therapeutic effects while potentially reducing others.
Academic Significance and Evolving Research Focus on Dihydroergotoxine (Mesylate)
The academic significance of dihydroergotoxine has evolved considerably since its development. Initially, its mechanism of action was thought to be primarily related to increasing cerebral blood flow. wikidoc.orgeuropa.eu This led to its investigation for conditions associated with cerebrovascular insufficiency and age-related cognitive decline. nih.govnih.gov
However, subsequent research has revealed a more complex pharmacological profile. Dihydroergotoxine is now understood to interact with multiple neurotransmitter systems in the brain. wikidoc.orgnih.gov It exhibits a dual effect on central monoaminergic systems, acting on dopaminergic, serotonergic, and adrenergic receptors. nih.govresearchgate.net Specifically, it functions as an agonist at dopamine (B1211576) and serotonin (B10506) receptors and as an antagonist at alpha-adrenoceptors. europa.eunih.gov This multi-receptor activity has shifted the research focus from a purely vascular-based mechanism to one centered on neuromodulation and synaptic neurotransmission. wikidoc.org
The evolving understanding of dihydroergotoxine's mechanism of action is reflected in the diverse areas of its academic investigation. Research has explored its effects on:
Cognitive Function: Numerous studies have examined its potential to improve memory, learning, and other cognitive indices in the context of age-related cognitive decline. nih.govresearchgate.net
Cerebral Metabolism: Investigations have shown that dihydroergotoxine can stimulate glucose metabolism in the human brain, suggesting an effect on neuronal metabolic activity. europa.eu
Neuroprotection: Some research has suggested that components of dihydroergotoxine, such as dihydroergocryptine (B134457), may have neuroprotective effects against glutamate-induced neurotoxicity and age-dependent degeneration in cell cultures. researchgate.net
Neurotransmitter Systems: A significant body of research has focused on elucidating its interactions with various receptor subtypes, including its high-affinity binding to GABA-A receptors and its modulation of dopaminergic and serotonergic pathways. tocris.comresearchgate.net
Other Potential Applications: More recent studies have explored its potential efficacy in treating conditions such as sialorrhea (excessive salivation) in Parkinson's disease. nih.gov
Despite decades of research, the precise mechanisms underlying the observed effects of dihydroergotoxine remain a subject of ongoing investigation. wikidoc.orgnih.gov The complexity of its interactions with multiple receptor systems presents both a challenge and an opportunity for further academic inquiry into the intricate neurochemistry of the brain.
Structure
2D Structure
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-butan-2-yl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16?,18-,20?,22-,23+,25+,29-,30+;17-,19?,21-,22+,24+,28-,29+;/m1111./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYROQEJAZVGJ-CTOOOFERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H156N20O23S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Structural Aspects Relevant to Biological Activity
Compositional Heterogeneity: Dihydroergocornine, Dihydroergocristine (B93913), Dihydro-alpha-ergocryptine, and Dihydro-beta-ergocryptine (Mesylate Salts)
Dihydroergotoxine (B79615) mesylate is not a single chemical entity but a precisely defined combination of four active components. nih.govmedkoo.com These components are the mesylate salts of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine. researchgate.netdrugfuture.com The hydrogenation of the parent ergot alkaloids, specifically at the 9,10 double bond of the lysergic acid moiety, is a key structural modification. This alteration is significant in modulating the pharmacological profile of the resulting compounds.
The alpha and beta isomers of dihydroergocryptine (B134457) differ in the position of a single methyl group. echemi.comncats.io This seemingly minor variation arises from the incorporation of different amino acids—isoleucine versus leucine—during their biosynthesis. ncats.io
Below is a detailed breakdown of the individual components of Dihydroergotoxine mesylate:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Dihydroergocornine mesylate | C32H45N5O8S | 659.8 |
| Dihydroergocristine mesylate | C36H45N5O8S | 707.84 |
| Dihydro-alpha-ergocryptine mesylate | C33H47N5O8S | 673.83 |
| Dihydro-beta-ergocryptine mesylate | C33H47N5O8S | 673.8 |
Biosynthetic Origin from Claviceps purpurea Ergot Alkaloids
The foundational molecules for dihydroergotoxine mesylate are ergot alkaloids, which are naturally produced by the fungus Claviceps purpurea. nih.gov This fungus infects various grasses and grains, producing hard, dark sclerotia (ergots) that contain a complex mixture of these potent alkaloids. nih.gov The biosynthesis of ergot alkaloids is a complex process that has been the subject of extensive research.
The pathway begins with the prenylation of the amino acid L-tryptophan with dimethylallyl pyrophosphate (DMAPP). rsc.orgapsnet.org This initial step is followed by a series of enzymatic reactions, including N-methylation, that lead to the formation of the characteristic tetracyclic ergoline (B1233604) ring system common to all ergot alkaloids. rsc.orgmdpi.com
From this core structure, the pathway diverges to produce a variety of ergot alkaloids. The precursors to the components of dihydroergotoxine are ergopeptines, which are complex molecules where lysergic acid is linked to a tripeptide chain. mdpi.com Variations in the amino acids incorporated into this tripeptide chain by non-ribosomal peptide synthetases (NRPSs) lead to the production of different ergot alkaloids, such as ergocornine (B135324), ergocristine (B1195469), and ergocryptine. nih.govrsc.org
The dihydrogenated derivatives found in dihydroergotoxine mesylate are then produced through a semi-synthetic process where the naturally occurring ergot alkaloids are subjected to catalytic hydrogenation. This process specifically targets the double bond at the 9 and 10 positions of the ergoline ring, resulting in the dihydrogenated forms that constitute the final drug substance.
Synthesis and Biosynthetic Pathways
Semisynthetic Derivation from Ergot Alkaloids
The foundational molecules for the synthesis of dihydroergotoxine (B79615) are a group of peptide ergot alkaloids known as the ergotoxine (B1231518) group. These precursors are naturally produced by the fungus Claviceps purpurea, which grows on rye and other grains. nih.govdrugbank.com The primary alkaloids isolated for this process are ergocristine (B1195469), ergocornine (B135324), and ergocryptine (which itself is a mixture of α- and β-isomers). nih.govuantwerpen.be
The initial step in the manufacturing process involves the extraction and purification of this ergotoxine alkaloid mixture from either field-cultivated ergot or large-scale fermentation broths of Claviceps purpurea. This reliance on a biological source for the complex starting material is what classifies dihydroergotoxine as a semi-synthetic compound. The isolated mixture of natural alkaloids serves as the direct precursor for the subsequent chemical modifications. nih.govpharmaoffer.com
Hydrogenation Methodologies in Dihydroergotoxine (Mesylate) Synthesis
A critical step in the synthesis is the hydrogenation of the precursor ergotoxine alkaloids. This chemical reaction specifically targets the double bond at the C9-C10 position within the D-ring of the shared ergoline (B1233604) structure of the alkaloids. uantwerpen.beflipbuilder.com The saturation of this bond converts the ergotoxine components into their "dihydro" derivatives: ergocristine becomes dihydroergocristine (B93913), ergocornine becomes dihydroergocornine, and ergocryptine becomes dihydroergocryptine (B134457). harvard.edubvsalud.org
This transformation is typically achieved through catalytic hydrogenation. flipbuilder.com While specific industrial methodologies can vary, this process generally involves reacting the alkaloid mixture with hydrogen gas in the presence of a metal catalyst. A common catalyst used for such reductions in related ergoline chemistry is palladium on carbon (Pd/C). clockss.org This selective reduction is a key modification that alters the pharmacological profile of the resulting compounds. The final product, dihydroergotoxine, is therefore a mixture of these three hydrogenated derivatives. harvard.edubvsalud.org
Methanesulfonation for Salt Formation
To enhance the pharmaceutical properties of the dihydroergotoxine base, it is converted into a salt form. The specific salt used is the mesylate, which is the methanesulfonate (B1217627) salt. wikipedia.orgnih.gov This conversion is achieved through a standard acid-base reaction where the basic hydrogenated alkaloid mixture is treated with methanesulfonic acid (CH₃SO₃H). researchgate.netwikipedia.org
The reaction results in the formation of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and dihydroergocryptine. nih.gov This salt form, known collectively as dihydroergotoxine mesylate or co-dergocrine mesilate, often provides improved solubility and stability, which are desirable characteristics for pharmaceutical formulations. wikipedia.orgwikipedia.org The final product is an equiproportional mixture of these three mesylate salts. nih.gov
Pharmacological Mechanisms and Receptor Interactions
Alpha-Adrenergic Receptor Modulation
Dihydroergotoxine (B79615) mesylate is recognized as an alpha-adrenergic blocking agent, influencing both subtypes of alpha-adrenoceptors. medchemexpress.comdrugbank.comwikipedia.orgnih.gov This modulation of the adrenergic system is a key aspect of its pharmacological activity.
Alpha-Adrenergic Antagonism
Dihydroergotoxine mesylate demonstrates antagonistic properties at both postsynaptic alpha-1 and presynaptic alpha-2 adrenoceptors. nih.gov In studies on rat cerebral cortex slices, it has been shown to block the noradrenaline-induced increase of cyclic AMP content, which is consistent with its antagonist activity at postsynaptic alpha-1 adrenoceptors. nih.gov Simultaneously, it facilitates electrically evoked noradrenaline release, indicating an antagonistic effect at presynaptic alpha-2 adrenoceptors. nih.gov
GABAA Receptor System Interaction
In addition to its effects on the adrenergic system, dihydroergotoxine mesylate significantly interacts with the GABA-A receptor system, a major inhibitory neurotransmitter system in the brain.
High-Affinity Binding to GABAA Receptor Chloride Channels
Dihydroergotoxine mesylate binds with high affinity to the GABA-A receptor-associated chloride ionophore. medchemexpress.combiocrick.comnih.gov This binding activity is considered comparable to that of benzodiazepines and barbiturates. nih.gov Studies on mouse brain membranes have shown that dihydrogenated ergot compounds, particularly dihydroergotoxine, effectively inhibit the binding of t-[3H]butylbicycloorthobenzoate ([3H]TBOB), a ligand that binds to the chloride channel of the GABA-A receptor. nih.gov
The rank order of potency for inhibiting [3H]TBOB binding was found to be dihydroergotoxine > GABA > dihydroergosine > dihydroergotamine, highlighting the significant affinity of dihydroergotoxine for this site. nih.gov
Allosteric Modulation at the Benzodiazepine Site
The potency of this enhancement follows the order: GABA > dihydroergotoxine > thiopental > alpha-dihydroergocriptine > dihydroergosine > dihydroergotamine. biocrick.com
Positive Coupling with GABA at GABAA Receptor-Associated Chloride Ionophores in Mouse Brain Studies
Studies conducted on mouse brain tissue have revealed a positive coupling between GABA and dihydroergotoxine at the GABA-A receptor-associated chloride ionophore. nih.gov The presence of GABA enhances the ability of dihydroergotoxine to displace [3H]TBOB from its binding site in a manner that is sensitive to bicuculline, a GABA-A receptor antagonist. nih.govresearchgate.net This synergistic interaction indicates that the binding of GABA facilitates the action of dihydroergotoxine at the chloride ionophore. nih.gov
Non-Competitive Displacement of GABAA Receptor Ligands
Dihydroergotoxine has been shown to non-competitively displace the binding of t-[3H]butylbicycloorthobenzoate ([3H]TBOB) to crude synaptosomal membranes from the mouse brain. nih.gov This non-competitive mechanism suggests that dihydroergotoxine binds to a site on the chloride ionophore that is distinct from the [3H]TBOB binding site, yet it can allosterically modulate the binding of this ligand.
| Compound/Ligand | Receptor/Site | Type of Interaction | Research Finding |
| Dihydroergotoxine | Alpha-1 Adrenoceptor | Antagonism (Non-competitive) | Blocks noradrenaline-induced cyclic AMP increase. nih.govnih.gov |
| Dihydroergotoxine | Alpha-2 Adrenoceptor | Antagonism (Competitive) | Facilitates electrically evoked noradrenaline release. nih.govnih.gov |
| Dihydroergotoxine | GABA-A Receptor Chloride Ionophore | High-Affinity Binding | Inhibits [3H]TBOB binding. medchemexpress.combiocrick.comnih.gov |
| Dihydroergotoxine | Benzodiazepine Site (GABA-A Receptor) | Allosteric Modulation | Enhances 3H-flunitrazepam binding. biocrick.com |
| Dihydroergotoxine & GABA | GABA-A Receptor Chloride Ionophore | Positive Coupling | GABA enhances dihydroergotoxine's displacement of [3H]TBOB. nih.gov |
| Dihydroergotoxine | [3H]TBOB Binding Site (GABA-A Receptor) | Non-Competitive Displacement | Displaces [3H]TBOB from its binding site. nih.gov |
Central Dopaminergic Receptor System Modulation
Dihydroergotoxine mesylate demonstrates significant interaction with the dopaminergic system, acting as both an agonist and antagonist at different receptor subtypes nih.govmedchemexpress.comdrugbank.comharvard.edu. This dualistic activity allows it to modulate dopaminergic neurotransmission, potentially compensating for deficits or counteracting hyperactivity within these pathways nih.gov.
Dopaminergic Agonist Activity
The compound is recognized for its dopamine (B1211576) agonist properties drugbank.comharvard.edu. In vitro biochemical studies have shown that dihydroergotoxine mesylate exhibits mixed agonist and antagonist characteristics at both D1 and D2 dopamine receptors nih.gov. Specifically, it interacts with postsynaptic D1 receptors, which are involved in the stimulation of adenylate cyclase, and also with presynaptic and postsynaptic D2 receptors that mediate the inhibition of dopamine and acetylcholine release in the rat striatum nih.gov. This complex interaction profile suggests that dihydroergotoxine can adapt its function depending on the state of the dopaminergic system, either mimicking the effects of dopamine where there is a deficiency or blocking its effects in cases of excess nih.gov.
Influence on Peripheral Dopamine Receptors in Animal Models of Blood Pressure Regulation
In animal models, dihydroergotoxine has been shown to influence blood pressure through its interaction with peripheral dopamine receptors. A key study using urethane-anesthetized spontaneously hypertensive rats (SHR) demonstrated that dihydroergotoxine administered subcutaneously significantly decreased mean carotid blood pressure nih.gov. This hypotensive effect was not observed in normotensive rats nih.gov.
Table 1: Effect of Dopamine Antagonists on Dihydroergotoxine-Induced Blood Pressure Reduction in Spontaneously Hypertensive Rats
| Pretreatment Agent | Receptor Target | Effect on Dihydroergotoxine's Hypotensive Action |
|---|---|---|
| Haloperidol | Dopamine Antagonist | Prevented |
| cis-flupentixol | Dopamine Antagonist | Prevented |
| trans-flupentixol | Inactive Isomer | No effect |
| Domperidone | Peripheral Dopamine Antagonist | Prevented |
| (-)sulpiride | DA2 Antagonist | Prevented |
| (+)sulpiride | Inactive Isomer | No effect |
Data sourced from Memo et al. (1985) nih.gov
Central Serotonergic Receptor System Modulation
In addition to its effects on the dopaminergic system, dihydroergotoxine mesylate also modulates the serotonergic receptor system nih.govmedchemexpress.com.
Serotonergic Agonist Activity
Dihydroergotoxine mesylate displays a dualistic, mixed agonist/antagonist activity at serotonin (B10506) receptors drugbank.comnih.govnih.gov. In vitro studies have revealed that it interacts with the serotonin-sensitive adenylate cyclase in the rat hippocampus and with presynaptic serotonin autoreceptors on nerve terminals in the rat cortex nih.gov. This interaction allows dihydroergotoxine to modulate serotonergic neurotransmission. Similar to its action on the dopaminergic system, this can help to stabilize the serotonergic system by either enhancing or inhibiting receptor activity as needed, thereby compensating for potential transmitter imbalances nih.gov.
Phosphodiesterase Enzyme System Inhibition
Dihydroergotoxine mesylate also exerts influence on intracellular signaling pathways through the inhibition of phosphodiesterase (PDE) enzymes medchemexpress.comnih.gov.
Differential Inhibition of Low-Km Phosphodiesterase in Cat and Rat Brain Homogenates
Research conducted on brain homogenates from cats and rats has shown that dihydroergotoxine mesylate is an inhibitor of cyclic AMP (cAMP) phosphodiesterase nih.govkarger.com. The study revealed that the compound is a more potent inhibitor of the low-Km form of the enzyme compared to the high-Km form nih.govkarger.com. The inhibition was even more pronounced in a purified low-Km PDE preparation from rat brain tissue nih.govkarger.com.
Dihydroergotoxine alters the kinetic properties of the enzyme, leading to a reduction in its negative cooperativity effect nih.govkarger.com. This specific type of inhibition is particularly significant at normal cellular concentrations of cAMP and does not interfere with the large-scale cAMP production stimulated by hormones nih.govkarger.com.
Table 2: Inhibition of Low-Km Phosphodiesterase by Dihydroergotoxine Mesylate
| Animal Model | Tissue | Enzyme Target | Key Finding |
|---|---|---|---|
| Cat | Brain Homogenates | Low-Km Phosphodiesterase | Stronger inhibition compared to high-Km form |
| Rat | Brain Homogenates | Low-Km Phosphodiesterase | Stronger inhibition compared to high-Km form |
| Rat | Purified Brain Tissue | Purified Low-Km Phosphodiesterase | Greater inhibition observed |
Data sourced from Iwangoff & Enz (1978) nih.govkarger.com
Adenylate Cyclase Activity Modulation
Dihydroergotoxine mesylate, also known as co-dergocrine mesylate, exhibits a complex and multifaceted interaction with dopamine receptors, leading to the modulation of adenylate cyclase activity. This enzyme is crucial for intracellular signaling, as it catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The modulation of cAMP levels by dihydroergotoxine is not straightforward; instead, it is the result of the combined and sometimes opposing actions of its constituent dihydrogenated ergot alkaloids at dopamine D1- and D2-type receptors nih.govlongecity.org.
The interaction of dihydroergotoxine and its components with the D1 receptor-adenylate cyclase complex has been elucidated in in vitro studies, revealing a dualistic nature of partial agonism and antagonism. While the compound mixture and some of its individual alkaloids can stimulate cAMP production, one key component acts as an antagonist, thereby inhibiting the increase in cAMP induced by dopamine or dopamine agonists like apomorphine nih.govlongecity.org.
Detailed research using homogenates of rat striatum has demonstrated that three of the four main components of dihydroergotoxine act as agonists at the D1 receptor, stimulating the formation of cAMP. In contrast, one component, dihydroergocristine (B93913), acts as a competitive antagonist at this same receptor site nih.govlongecity.org.
This antagonistic action of dihydroergocristine is responsible for the inhibitory effect on dopamine-stimulated adenylate cyclase activity. By binding to the D1 receptor without activating it, dihydroergocristine competitively blocks the binding of dopamine and other D1 agonists, such as apomorphine. This prevents the conformational change in the receptor necessary to activate the Gs protein and subsequently adenylate cyclase. The result is an attenuation or complete blockade of the expected rise in intracellular cAMP levels that would normally be induced by the agonist nih.gov.
The table below summarizes the actions of the individual components of dihydroergotoxine mesylate on dopamine D1 receptor-mediated cAMP formation based on in vitro findings in rat striatum homogenates.
| Component | Effect on D1 Receptor | Impact on Basal cAMP Formation | Impact on Dopamine-Induced cAMP Increase | Reference |
|---|---|---|---|---|
| Dihydroergocornine | Agonist | Stimulation | Contributes to agonistic effect | nih.gov |
| Dihydroergocristine | Antagonist | No stimulation | Inhibition / Blockade | nih.govlongecity.org |
| Dihydro-alpha-ergocryptine | Agonist | Stimulation | Contributes to agonistic effect | nih.gov |
| Dihydro-beta-ergocryptine | Agonist | Stimulation | Contributes to agonistic effect | nih.gov |
Cellular and Subcellular Effects
Neuroprotection at the Cellular Level
Dihydroergotoxine (B79615) mesylate has been shown to confer neuroprotective benefits in animal models of brain injury, particularly those involving ischemic insults. Its actions appear to target the preservation of neuronal integrity and the stabilization of brain metabolism under conditions of stress.
A significant neuroprotective effect of Dihydroergotoxine mesylate is its ability to prevent delayed neuronal death, a phenomenon where neurons, particularly in the CA1 sector of the hippocampus, undergo necrosis several days after a brief ischemic event. In a study using Mongolian gerbils subjected to 5 minutes of forebrain ischemia, systemic administration of Dihydroergotoxine mesylate markedly reduced the death of CA1 neurons nih.gov.
Seven days post-ischemia, the neuronal density in the CA1 pyramidal cell layer was measured. The group treated with Dihydroergotoxine mesylate showed a neuronal density that was not statistically different from the control group, which did not undergo ischemia. In contrast, the vehicle-treated group experienced a dramatic loss of neurons nih.gov. These findings indicate a potent protective effect of the compound on CA1 neurons following an ischemic insult nih.gov. The mechanism for this protection may be related to the suppression of adrenoceptors nih.gov.
| Experimental Group | Neuronal Density (neurons/mm, mean +/- SEM) |
|---|---|
| Control (No Ischemia) | 66.03 +/- 7.37 |
| Vehicle (Ischemia + Vehicle) | 11.25 +/- 4.93 |
| Dihydroergotoxine (Ischemia + HYG) | 69.19 +/- 6.49 |
Dihydroergotoxine mesylate demonstrates a positive influence on brain metabolism, particularly under conditions of reduced blood flow (oligemia) or oxygen (hypoxia). Animal studies indicate that the compound can modify and improve impaired cerebral metabolic function platinumpharma.com.pknih.gov.
One of its constituent components, dihydroergocristine (B93913), has been studied in isolated perfused rat brains affected by ischemia. While the compound did not alter substrate levels under normal conditions, it significantly retarded the breakdown of high-energy phosphates (like ATP) during ischemia and accelerated the restoration of the brain's energy state during the post-ischemic reperfusion period nih.gov. This suggests a direct action on cellular metabolism to preserve energy reserves during metabolic stress nih.gov. Further studies in rat models have shown that Dihydroergotoxine can reduce hypoxia-induced cerebral metabolic changes and stimulate local cerebral glucose utilization in key subcortical structures associated with learning and memory, such as the hippocampus and subiculum nih.govnih.gov.
Effects on Cellular Aging Processes in In Vitro Models
In addition to its neuroprotective effects in vivo, Dihydroergotoxine mesylate has been observed to counteract cellular aging processes in laboratory cell cultures. These studies provide insight into the compound's potential mechanisms for maintaining neuronal health over time.
A hallmark of cellular aging is the accumulation of lipofuscin, a pigment composed of oxidized lipids and proteins, within cells. In vitro experiments using C1300 mouse neuroblastoma cells, which naturally accumulate a lipofuscin-like pigment over time, have shown that Dihydroergotoxine mesylate can reduce the formation of this pigment nih.gov. The presence of this pigment is often associated with "wear and tear" within the cell, suggesting that the compound may exert its beneficial effects by reducing the rate of intracellular damage associated with the aging process nih.gov.
The same in vitro model of aging neurons demonstrated that exposure to lower concentrations of Dihydroergotoxine mesylate induced the formation of neurites nih.gov. Neuritogenesis, the growth of neurites (axons and dendrites) from neurons, is a critical process for neuronal development, communication, and repair. The ability to stimulate this process suggests a potential role for the compound in promoting neuronal plasticity and regeneration.
Research on cultured C1300 mouse neuroblastoma cells also revealed that Dihydroergotoxine mesylate increased protein synthesis nih.gov. The synthesis of new proteins is fundamental to all cellular functions, including maintenance, repair, and response to stimuli. By stimulating this essential process, the compound may help aging neurons maintain their structural integrity and functional capabilities nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| Dihydroergotoxine mesylate |
| Co-dergocrine mesylate |
| Dihydroergocornine |
| Dihydroergocristine |
| Dihydro-alpha-ergocryptine |
| Dihydro-beta-ergocryptine |
Antiproliferative Activities in In Vitro Cancer Models
Dihydroergotoxine and its components have demonstrated notable antiproliferative effects in preclinical studies involving human prostate cancer (PCa) cells. Research has shown that these compounds can induce cell cycle arrest and apoptosis, even in cancer cells that have developed resistance to conventional chemotherapy. nih.gov
One of the constituents of Dihydroergotoxine, Dihydroergocristine mesylate (DHECS), has been specifically evaluated for its in vitro activity against PCa cells. Studies have revealed that DHECS is effective at prompting both cell cycle arrest and programmed cell death (apoptosis) in human prostate cancer cells. nih.gov A significant finding from this research is the high potency of DHECS against chemoresistant PCa cells, highlighting its potential to address challenges in cancer treatment. nih.gov
The mechanism behind these anticancer effects is multifactorial. At the molecular level, Dihydroergocristine affects a range of proteins and signaling pathways crucial for cancer cell regulation. These include key regulators of the cell cycle and apoptosis such as:
p53
Mouse double minute 2 homolog (MDM2)
Retinoblastoma protein (RB)
p21
E2F transcription factor 1 (E2F1)
Survivin
Myeloid cell leukemia 1 (Mcl-1)
Poly ADP ribose polymerase (PARP) nih.gov
Furthermore, the antiproliferative action may be mediated through dopamine (B1211576) receptor-related effects on 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-ĸB), two critical pathways in cellular energy sensing and inflammatory responses, respectively. nih.gov These findings suggest that Dihydroergotoxine mesylate possesses antiproliferative properties relevant to cancer research. medchemexpress.com
Modulation of Cellular Energy Metabolism
Dihydroergotoxine mesylate has been shown to influence cerebral energy metabolism, specifically by affecting glucose utilization in the brain. nih.govdrugbank.com Animal studies have provided detailed insights into these effects, particularly in the context of aging.
In one study, adult (10-12 months) and aged (28 months) Fischer 344 rats were administered Dihydroergotoxine mesylate (co-dergocrine) orally for four weeks to investigate its impact on the uptake of ¹⁴C-deoxyglucose (DOG), a marker for glucose utilization. nih.gov The results indicated a distinct dose-response relationship that varied with age.
In aged rats, the dose-effect curve was bell-shaped, with the most significant increases in brain glucose uptake observed at a dosage of 0.6 mg/kg. nih.gov These increases were particularly pronounced in specific brain regions involved in motor control, sensory processing, and autonomic functions. nih.gov In contrast, adult rats showed a much more sensitive response, with peak effects occurring at the lowest dosage (0.1 mg/kg) and higher dosages leading to a decrease in glucose uptake. nih.gov
The table below summarizes the maximal increases in glucose utilization observed in various brain nuclei of aged rats treated with Dihydroergotoxine mesylate. nih.gov
| Brain Region | Maximal Increase in Glucose Utilization (%) |
| Nucleus ventromedialis hypothalami | +57% |
| Caudoputamen | +47% |
| Nucleus suprachiasmaticus | +39% |
| Nucleus ventralis thalami | +32% |
| Nucleus ambiguus | +23% to +29% |
| Nucleus dorsalis nervi vagi | +23% to +29% |
| Nucleus cuneatus | +23% to +29% |
| Nucleus loci coeruleus | +23% to +29% |
These effects on glucose uptake may be linked to the compound's known pharmacological actions, including dopaminergic stimulation in the extrapyramidal system and alpha-blockade affecting cardiovascular regulation. nih.gov
Dihydroergotoxine and its components exert a protective effect on the energy metabolism of neurons, particularly under conditions of stress such as ischemia (lack of blood flow) and hypoxia (lack of oxygen). nih.govnih.gov This is demonstrated by its ability to preserve high-energy phosphate compounds like Adenosine Triphosphate (ATP), which are essential for cellular function and survival.
A study using an isolated perfused rat brain model found that while Dihydroergocristine (a component of Dihydroergotoxine) did not alter energy substrate levels under normal conditions, it significantly retarded the breakdown of high-energy phosphates during ischemia. nih.gov Furthermore, it accelerated the restoration of the brain's energy state during the post-ischemic reperfusion period. nih.gov
These protective effects on cellular energy were also observed in in vitro models using cultivated neuroblastoma cells deprived of oxygen and glucose. nih.gov In these cells, Dihydroergocristine led to a significant increase in the concentration of ATP and a corresponding decrease in Adenosine Diphosphate (ADP). nih.gov This suggests a direct action on cellular metabolism to improve the energy status of neurons. nih.gov
Neuropharmacological Investigations in Preclinical Models
Modulation of Synaptic Neurotransmission
Dihydroergotoxine (B79615) mesylate exerts a multifaceted influence on synaptic neurotransmission, with evidence pointing to the modulation of multiple neurotransmitter systems. e-nps.or.krresearchgate.net It is proposed to have a dual effect on central monoaminergic pathways, potentially compensating for both hyperactivity and deficits within adrenergic, serotoninergic, and dopaminergic systems. e-nps.or.kr
Investigations into its effects on neuronal structure and plasticity have revealed significant changes in aging models. In a study on aged rats, chronic treatment with dihydroergotoxine mesylate demonstrated a modulating effect on the morphological plasticity of synaptic junctions in the dentate gyrus. nih.gov Compared to untreated aged rats, the treated group showed a significant increase in the number of synapses and the surface density of their contact zones, alongside a decrease in the average size of the synapses. nih.gov This suggests an active role in remodeling synaptic architecture that is compromised by aging. nih.gov
Further studies indicate an interaction with the GABAergic system. Dihydroergotoxine appears to decrease GABAergic transmission, which may underlie some of its effects on neuronal excitability. nih.govnih.gov In rats, the compound was found to decrease the levels of gamma-aminobutyric acid (GABA) in the caudate nucleus and cingulate cortex while simultaneously enhancing its accumulation, suggesting an increased synthesis rate. nih.gov Additionally, it has been shown to slow the turnover of dopamine (B1211576). nih.gov The compound also demonstrates neuroprotective effects, potentially through the suppression of adrenoceptors, as shown by its ability to protect CA1 hippocampal neurons from delayed death following ischemia in gerbils. nih.gov
Table 1: Effects of Dihydroergotoxine Mesylate on Synaptic Parameters in the Dentate Gyrus of Aged Rats
Morphometric analysis of E-PTA stained synapses in the supragranular layer of the dentate gyrus in 30-month-old rats following 4 weeks of treatment. Data adapted from Bertoni-Freddari et al., 1987. nih.gov
| Parameter | Untreated Old Rats | Treated Old Rats | Percentage Change | Significance |
|---|---|---|---|---|
| Number of Synapses (Nv) | Reduced vs. Adult | Significantly Higher | ↑ Increased | p < 0.01 |
| Surface Density of Synapses (Sv) | Reduced vs. Adult | Significantly Increased | ↑ Increased | p < 0.01 |
| Average Synaptic Size (S) | Increased vs. Adult | Significantly Smaller | ↓ Decreased | p < 0.01 |
Alterations in Sleep-Wakefulness Cycles in Rodent Models
In rodent models, dihydroergotoxine mesylate has been shown to significantly alter the architecture of the sleep-wakefulness cycle. mdpi.com Studies in rats revealed that the compound increases the duration of wakefulness while concurrently decreasing both slow-wave sleep and rapid eye movement (REM) sleep. mdpi.com These alterations are considered potential indicators of changes in alertness and attention. mdpi.com
Influence on Brain Monoamine Oxidase (MAO) Activity in Aging Models
A notable feature of brain aging is a rise in the activity of monoamine oxidase (MAO), an enzyme that degrades catecholamines and can contribute to oxidative stress. nih.govscience.govbiomolther.org Preclinical research demonstrates that dihydroergotoxine mesylate can counteract this age-related increase. nih.govscience.gov In studies involving aged rats, chronic treatment with the compound significantly lowered the elevated MAO activity. nih.gov The effect was particularly observed in specific brain regions. For instance, treatment led to significant decreases in MAO levels in the hippocampus and hypothalamus of aged rats. science.gov The reduction of MAO activity is hypothesized to be one of the mechanisms contributing to the therapeutic effects of dihydroergotoxine in age-related cognitive decline. nih.gov
Table 2: Regional Brain MAO Activity in Aged Rats Following Dihydroergotoxine Treatment
Summary of significant changes in MAO levels in brain regions of 30-month-old rats after treatment. Data based on findings from S. Cankurt et al., 1996. science.gov
| Brain Region | Effect of Aging on MAO | Effect of Dihydroergotoxine Treatment |
|---|---|---|
| Cortex | ↑ Higher in Aged Group | No Significant Change |
| Olfactory Bulb | ↑ Higher in Aged Group | No Significant Change |
| Hippocampus | No Significant Change | ↓ Significant Decrease |
| Hypothalamus | No Significant Change | ↓ Significant Decrease (Pronounced in Aged) |
| Cerebellum | No Significant Change | ↓ Decrease (Pronounced in Aged) |
Effects on Electrocortical Activity in Animal Models
Dihydroergotoxine mesylate influences the electrical activity of the brain cortex, as measured by electrocorticogram (ECoG) in animal models. mdpi.com Power spectrum analysis of the ECoG in rats treated with the compound showed a significant increase in total power when compared with a placebo. mdpi.com This alteration in brain electrical signaling, along with the observed changes in the sleep-wakefulness cycle, is interpreted as a possible index of enhanced alertness and attention. mdpi.com
Behavioral Neuropharmacology in Animal Models
The behavioral effects of dihydroergotoxine mesylate have been investigated in preclinical models, particularly concerning its influence on seizure thresholds. Contrary to diminishing convulsive potency, studies in rats have shown that dihydroergotoxine potentiates convulsions induced by agents that antagonize GABAergic neurotransmission. nih.govnih.gov
Acute and subacute administration of dihydroergotoxine increased the occurrence and shortened the latency of convulsions induced by picrotoxin. nih.govnih.gov It also caused convulsions in animals given subconvulsive doses of bicuculline. nih.gov These findings are consistent with the compound's observed effect of diminishing GABAergic transmission, which lowers the seizure threshold. nih.govnih.gov Conversely, the compound showed a protective effect against strychnine-induced convulsions, evidenced by a lower occurrence of seizures and mortality, suggesting a complex interaction with different convulsive mechanisms. nih.gov
Component-Specific Neuropharmacological Studies
Research into the individual components of dihydroergotoxine mesylate has revealed specific mechanisms of action relevant to neurodegenerative disease models. Dihydroergocristine (B93913) mesylate, in particular, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.
In vitro studies have shown that dihydroergocristine reduces Aβ levels in various cell types. It binds directly to γ-secretase with a high affinity (equilibrium dissociation constant, Kd, of 25.7 nM). In animal models of Alzheimer's disease, administration of dihydroergocristine mesylate was found to alleviate spatial memory disorders and other disease-related pathologies. Further investigation into the underlying molecular mechanism confirmed that these protective effects are mediated via the AMPK and ERK signaling pathways, with AMPK identified as the dominant downstream molecule.
Table 3: Summary of Dihydroergocristine (DHEC) Mesylate Activity in Alzheimer's Disease Models
Key findings from preclinical studies on the neuropharmacological effects of Dihydroergocristine mesylate.
| Target/Pathway | Observed Effect | Reference |
|---|---|---|
| γ-Secretase | Direct Inhibition | |
| Amyloid-β (Aβ) Production | Substantial Reduction | |
| Cognitive Function | Alleviation of Spatial Memory Disorders | |
| Signaling Pathways | Modulation of AMPK and ERK Signaling |
Non Neuropharmacological Biological Activities in Preclinical Models
Antihypertensive Actions and Peripheral Dopamine (B1211576) Receptor Interactions in Animal Models
Preclinical research in various animal models has established that dihydroergotoxine (B79615) mesylate possesses significant antihypertensive properties. These effects are primarily attributed to its interaction with peripheral dopamine receptors, alongside complex engagement with alpha-adrenoceptors in the vascular system. Studies have demonstrated that the compound's ability to lower blood pressure is particularly evident in hypertensive animals and is mediated through specific receptor subtypes.
Evidence from Spontaneously Hypertensive Rat (SHR) Models
The spontaneously hypertensive rat (SHR) is a widely used genetic model for human essential hypertension. wikipedia.org Research utilizing this model has provided critical insights into the mechanism of dihydroergotoxine's antihypertensive action. In urethane-anesthetized SHRs, dihydroergotoxine was shown to cause a significant and lasting decrease in mean carotid blood pressure. nih.gov Notably, this hypotensive effect was not observed in normotensive rats, suggesting a specific action within a hypertensive state. nih.gov
| Pretreatment Agent | Receptor Target/Selectivity | Effect on Dihydroergotoxine-Induced Hypotension | Reference |
|---|---|---|---|
| Haloperidol | Dopamine Antagonist | Completely prevented | nih.gov |
| cis-Flupentixol | Dopamine Antagonist | Completely prevented | nih.gov |
| Domperidone | Peripheral DA2 Antagonist | Prevented | nih.gov |
| (-)Sulpiride | DA2 Antagonist | Prevented | nih.gov |
| (+)Sulpiride | Inactive Isomer | No effect | nih.gov |
Cardiovascular Effects in Other Animal Models
Studies in other animal models, including cats and dogs, have corroborated the role of dopamine receptors in the cardiovascular effects of dihydroergotoxine (also referred to as co-dergocrine). In ganglion-blocked cats, co-dergocrine dose-dependently inhibited the increase in heart rate typically evoked by stimulating the accelerans nerve. nih.gov Similarly, in pithed rats, it depressed the pressor responses resulting from stimulation of the lumbar sympathetic outflow. nih.gov These findings suggest an inhibitory action on sympathetic nerve activity.
Crucially, these effects, along with the observed reductions in blood pressure and heart rate in anesthetized, baroreceptor-denervated dogs, were abolished by pretreatment with the dopamine receptor antagonist sulpiride. nih.gov This body of evidence strongly indicates that the primary mechanism for the acute cardiovascular responses to dihydroergotoxine is the stimulation of prejunctional dopamine receptors, which inhibits sympathetic neurotransmission, rather than direct alpha-adrenoceptor blockade. nih.gov
Complex Interactions with Peripheral Alpha-Adrenoceptors
In vitro studies on isolated canine vascular smooth muscle further detail these multifaceted vascular effects. In canine saphenous veins, dihydroergotoxine and its components inhibited the stimulation-induced overflow of labeled noradrenaline, a presynaptic effect consistent with alpha-2 agonism. nih.gov The compound also antagonized the contractile responses to noradrenaline in femoral veins and to 5-hydroxytryptamine (serotonin) in basilar arteries, demonstrating postsynaptic blocking activity. nih.gov These diverse actions on vascular receptors underscore the compound's complex peripheral vascular profile.
| Receptor Target | Observed Action | Physiological Effect | Animal Model(s) | Reference(s) |
|---|---|---|---|---|
| Peripheral Dopamine (DA2) | Agonist (Stimulation) | Inhibition of sympathetic outflow; Blood pressure reduction | Rat (SHR), Cat, Dog | nih.govnih.gov |
| Peripheral Alpha-1 Adrenoceptor | Antagonist (Blocker) | Vasodilation; Reduced pressor response | Rat | nih.gov |
| Peripheral Alpha-2 Adrenoceptor | Agonist | Vasoconstriction; Inhibition of noradrenaline release | Rat, Dog (in vitro) | nih.govnih.gov |
Metabolism and Biotransformation Pathways
Hepatic Metabolism and Rapid Biotransformation
Following oral administration, dihydroergotoxine (B79615) is absorbed and subjected to significant first-pass metabolism in the liver drugbank.comresearchgate.net. This hepatic processing is extensive and occurs rapidly, leading to the biotransformation of the parent compounds into various metabolites drugbank.com. The liver's metabolic activity is the principal site for these chemical modifications, which aim to create more water-soluble compounds for easier excretion wfsahq.org. The extensive nature of this metabolism is highlighted by the almost complete absence of the unchanged drug in systemic circulation after it has been processed by the liver drugbank.com.
Identification of Major Hydroxy-Metabolites (Hydroxy-dihydroergocornine, Hydroxy-dihydroergocryptine, Hydroxy-dihydroergocristine)
Research utilizing in vitro models with rat and bovine liver microsomes has successfully identified the primary metabolic products of dihydroergotoxine researchgate.netnih.gov. The major biotransformation pathway involves hydroxylation, resulting in the formation of key metabolites. These have been identified as hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine drugbank.comnih.govresearchgate.net. Specifically for dihydroergocristine (B93913), a major metabolite is 8'-hydroxy-dihydroergocristine, which is produced in the liver drugbank.comnih.govnih.gov. The identification of these hydroxylated metabolites was confirmed through techniques such as time-of-flight mass spectrometry and nuclear magnetic resonance (NMR) chemical shifts researchgate.netnih.govnih.gov.
Role of Cytochrome CYP3A4 in Metabolic Transformations
The metabolic transformations of dihydroergotoxine and its components are predominantly mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform drugbank.comnih.gov. In vitro studies using human hepatocytes and cell lines expressing single human cytochrome P450 enzymes have shown that mono- and dihydroxy metabolites of α-dihydroergocryptine were only detected in the presence of CYP3A4 nih.gov. This indicates that CYP3A4 is the primary enzyme responsible for the hydroxylation of the dihydroergotoxine constituents drugbank.comnih.govdrugbank.com. This is consistent with the metabolic pathways of other ergot alkaloids nih.gov. The CYP3A enzyme family, which is abundant in the liver and gut, is responsible for the metabolism of more than half of all marketed drugs celerion.com.
Comparative Concentrations of Parent Compounds and Metabolites in Biological Systems
Pharmacokinetic studies in humans have demonstrated a significant difference between the plasma concentrations of the parent dihydroergotoxine compounds and their hydroxylated metabolites. Following oral administration, the peak plasma concentrations (Cmax) of the hydroxy-metabolites are substantially higher than those of the parent compounds researchgate.netnih.gov.
In one study involving a healthy volunteer who received a 27 mg oral dose of dihydroergotoxine mesylate, the peak plasma concentrations for the parent compounds were approximately 0.04 µg/L. In contrast, the Cmax values for their corresponding hydroxy-metabolites were markedly elevated, reaching 0.98 µg/L for hydroxy-dihydroergocornine, 0.53 µg/L for hydroxy-dihydroergocryptine, and 0.30 µg/L for hydroxy-dihydroergocristine researchgate.netnih.gov. This finding indicates that the concentrations of these metabolites in human plasma can be an order of magnitude higher than their parent compounds nih.gov.
Another study focusing on dihydroergocristine (DHEC) further supports this observation. After an 18 mg dose, the Cmax for DHEC was 0.28 ± 0.22 µg/L, while its major metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), reached a much higher peak concentration of 5.63 ± 3.34 µg/L researchgate.netnih.gov.
Table 1: Peak Plasma Concentrations (Cmax) of Dihydroergotoxine Components and Their Hydroxy-Metabolites
| Compound | Parent Compound Cmax (µg/L) | Hydroxy-Metabolite Cmax (µg/L) |
| Dihydroergocornine | ~0.04 | 0.98 |
| Dihydroergocryptine (B134457) | ~0.04 | 0.53 |
| Dihydroergocristine | ~0.04 | 0.30 |
Data from a preliminary study in a single healthy volunteer after a 27 mg oral dose of dihydroergotoxine mesylate. researchgate.netnih.gov
Table 2: Pharmacokinetic Parameters of Dihydroergocristine (DHEC) and its Major Metabolite (8'-OH-DHEC)
| Parameter | Dihydroergocristine (Parent) | 8'-hydroxy-dihydroergocristine (Metabolite) |
| Cmax (µg/L) | 0.28 ± 0.22 | 5.63 ± 3.34 |
| tmax (h) | 0.46 ± 0.26 | 1.04 ± 0.66 |
| AUC_last (µg/L*h) | 0.39 ± 0.41 | 13.36 ± 5.82 |
| Terminal Elimination Half-life (h) | 3.50 ± 2.27 | 3.90 ± 1.07 |
Data from a study in 12 healthy male volunteers after a single 18 mg oral dose. researchgate.netnih.gov
Analytical Methodologies for Dihydroergotoxine Mesylate Research
Chromatographic Techniques for Component Separation and Quantification
Chromatographic methods are fundamental in distinguishing the individual alkaloids within the Dihydroergotoxine (B79615) mixture: dihydroergocristine (B93913), dihydroergocornine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and determination of the four principal components of Dihydroergotoxine. nih.gov This method allows for the distinct resolution of each alkaloid in a single analytical run, which is crucial for quality control and research purposes. nih.gov The analysis of Dihydroergotoxine mesylate in drug substances or its dosage forms can be accomplished in approximately 15 minutes, demonstrating the efficiency of this approach. nih.gov The precision and reproducibility of HPLC make it an invaluable tool for ensuring that pharmaceutical formulations comply with the specified composition of the active substance. nih.gov
The successful separation of the Dihydroergotoxine components is often achieved using reversed-phase microparticles as the stationary phase in HPLC columns. nih.gov Complete baseline separation of dihydroergocristine, dihydroergocornine, and the two isomers of dihydroergocryptine (B134457) can be attained with various mobile phases that typically contain a low concentration of a basic compound. nih.gov This methodology is noted for its high degree of accuracy, reproducibility, and selectivity, and it does not necessitate a reference substance for determining the proportions of the individual components. nih.gov
Mass Spectrometry Techniques for Compound and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides powerful tools for the structural elucidation and quantification of Dihydroergotoxine and its biotransformation products.
Time-of-Flight Mass Spectrometry (TOF-MS) is instrumental in the identification of Dihydroergotoxine metabolites. In one study, Dihydroergotoxine was incubated with rat and bovine liver microsomes, and the resulting major metabolites were identified as hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine based on molecular mass measurements determined by a TOF mass spectrometer. nih.govresearchgate.net This high-resolution mass spectrometry technique provides the accuracy needed to propose elemental compositions and elucidate the structures of metabolites formed in vitro. researchgate.netwaters.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous monitoring and quantification of Dihydroergotoxine and its metabolites in biological matrices such as human plasma. nih.govresearchgate.net This technique was employed to track the parent compounds and their hydroxy-metabolites in human plasma following oral administration of Dihydroergotoxine mesylate. nih.govresearchgate.net The study revealed that the peak concentrations (Cmax) of the hydroxy-metabolites were significantly higher—by an order of magnitude—than their parent compounds, indicating extensive metabolism. nih.govresearchgate.net
Table 1: Peak Plasma Concentrations of Dihydroergotoxine Components and Their Hydroxy-Metabolites
| Compound | Peak Plasma Concentration (Cmax) (µg/L) |
| Dihydroergocornine | ~0.04 |
| Hydroxy-dihydroergocornine | 0.98 |
| Dihydroergocryptine | ~0.04 |
| Hydroxy-dihydroergocryptine | 0.53 |
| Dihydroergocristine | ~0.04 |
| Hydroxy-dihydroergocristine | 0.30 |
| Data from a study involving a healthy volunteer after oral dosing of Dihydroergotoxine mesylate. nih.gov |
Immunological Assays in Research (e.g., Radioimmunoassay for Plasma Concentration Studies)
Immunological assays offer a different approach for the quantification of Dihydroergotoxine, relying on antibody-antigen interactions.
A radioimmunoassay (RIA) method has been developed for the determination of Dihydroergotoxine plasma concentrations. nih.gov This technique has been used to measure plasma levels in normotensive subjects, with concentrations in the range of 0.2-1 ng/mL being reported. nih.gov Furthermore, highly sensitive and specific RIA procedures have been developed for the individual components of Dihydroergotoxine. nih.gov These assays utilize antisera produced by immunizing rabbits with immunogens created by coupling each ergot alkaloid derivative to egg albumin. nih.gov The resulting antibodies show minimal cross-reactivity (not more than 5%) with the other two derivatives. nih.gov With a detection limit of less than 20 pg/mL in human plasma, these RIAs provide a highly sensitive tool for pharmacokinetic studies. nih.gov
Theoretical Frameworks and Future Research Directions
Dihydroergotoxine (B79615) (Mesylate) as a Nootropic Agent: Mechanisms and Conceptual Models in Preclinical Research
The classification of dihydroergotoxine mesylate as a nootropic agent stems from preclinical evidence suggesting it can protect against and potentially reverse age-related cognitive decline and neuronal damage. mdpi.comnih.gov The mechanisms underlying these effects are multifaceted, with conceptual models focusing on its ability to modulate central neurotransmitter systems, enhance cerebral metabolism, and exert neuroprotective effects.
Preclinical studies have demonstrated that dihydroergotoxine mesylate can influence monoaminergic systems, including dopaminergic, serotonergic, and adrenergic pathways. europa.eukarger.com This modulation is not a simple agonist or antagonist effect but rather a complex interaction with both presynaptic and postsynaptic receptors, leading to a normalization of neurotransmitter function. karger.comnih.govnih.gov For instance, it has been shown to have mixed agonist-antagonist properties at dopamine (B1211576) receptors and a high affinity for alpha-adrenoceptors. nih.gov
Furthermore, dihydroergotoxine mesylate is believed to improve cerebral metabolism, a key aspect of its nootropic action. researchgate.net It has been observed to protect the brain against the metabolic consequences of ischemia. nih.gov In vitro studies on aging neurons have shown that dihydroergotoxine mesylate can reduce the accumulation of lipofuscin, a marker of cellular aging, and increase protein synthesis. nih.gov Animal models of cerebral ischemia have also provided evidence for its neuroprotective capabilities, with studies showing a reduction in delayed neuronal death in the hippocampus of gerbils following ischemic events. nih.govmedchemexpress.com These findings support a conceptual model where dihydroergotoxine mesylate enhances cognitive function by preserving neuronal integrity and optimizing brain energy metabolism.
The Synaptic Buffer Hypothesis: Investigating Monoaminergic Neuron Modulation
While the term "Synaptic Buffer Hypothesis" is not explicitly defined in the reviewed literature for dihydroergotoxine mesylate, the concept can be inferred from its documented effects on monoaminergic neurotransmission. This hypothesis posits that dihydroergotoxine mesylate does not simply increase or decrease synaptic levels of neurotransmitters but rather acts as a modulator, or "buffer," to restore equilibrium in systems that have become dysregulated due to aging or pathology.
The compound's mixed agonist-antagonist profile at various monoaminergic receptors supports this hypothesis. karger.comnih.gov By acting as an antagonist at overactive receptors and an agonist at underactive ones, it could theoretically buffer the synaptic environment against extremes of neurotransmitter activity. Preclinical research has shown that dihydroergotoxine mesylate can stimulate presynaptic alpha2-adrenoceptors and dopamine receptors, which would inhibit the release of noradrenaline and dopamine, respectively, providing a mechanism for down-regulating excessive neurotransmission. nih.gov Conversely, its partial agonist activity at postsynaptic dopamine receptors could enhance signaling when dopamine levels are deficient. nih.gov This dual action allows it to adapt to the specific neurochemical state of the synapse, either restraining or augmenting neuronal communication as needed.
This modulatory effect is crucial in the context of age-related cognitive decline, where imbalances in monoaminergic systems are common. By buffering synaptic function, dihydroergotoxine mesylate may help to stabilize neuronal circuits and improve cognitive performance.
Integrative Models of Dihydroergotoxine (Mesylate) Action Beyond Simple Cerebral Blood Flow Enhancements
Early theories about dihydroergotoxine mesylate's mechanism of action centered on its ability to increase cerebral blood flow. europa.eu However, current integrative models propose a more complex interplay of neurochemical, metabolic, and vascular effects. While it does possess vasodilatory properties, its primary therapeutic effects are now thought to arise from its direct actions on neurons and neurotransmitter systems. europa.eu
Integrative models suggest that the cognitive-enhancing effects of dihydroergotoxine mesylate are the result of a cascade of events initiated by its interaction with monoaminergic receptors. europa.eukarger.com This interaction leads to the modulation of synaptic transmission, which in turn influences neuronal metabolism and, subsequently, cerebral blood flow. For example, by normalizing neuronal activity, dihydroergotoxine mesylate may reduce the metabolic stress on aging neurons, leading to improved cellular function and a more efficient coupling of blood flow to metabolic demand.
Advanced Preclinical Modeling for Elucidating Complex Pharmacological Pathways
To further unravel the intricate pharmacological pathways of dihydroergotoxine mesylate, advanced preclinical models are essential. Traditional models, such as those involving chemically induced ischemia or neurotoxin administration, have been valuable in demonstrating the compound's neuroprotective effects. nih.govnih.gov However, to gain a deeper understanding of its cognitive-enhancing properties in the context of age-related decline, more sophisticated models are required.
Genetically engineered animal models that recapitulate specific aspects of age-related neurodegenerative diseases, such as Alzheimer's disease, could provide a more nuanced platform for evaluating the efficacy of dihydroergotoxine mesylate. csu.edu.aucsu.edu.au These models would allow researchers to investigate how the compound interacts with specific pathological processes, such as amyloid plaque formation or tau pathology. For example, one of its components, dihydroergocristine (B93913), has been found to inhibit the production of amyloid-β peptides in vitro. nih.gov
In addition to in vivo models, advanced in vitro systems, such as 3D cell cultures and organ-on-a-chip technology, hold promise for dissecting the molecular mechanisms of dihydroergotoxine mesylate. These models can more accurately mimic the complex cellular environment of the brain and allow for high-throughput screening of the compound and its individual components.
Investigation of Component-Specific Contributions to Overall Dihydroergotoxine (Mesylate) Activity
Dihydroergotoxine mesylate is a combination of three primary ergoloid derivatives, and understanding the unique contribution of each component is crucial for a complete picture of its pharmacological activity. Preclinical research has begun to differentiate the effects of dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457).
Dihydroergocryptine (DHEC) has been identified as a potent dopaminergic agent. nih.govwikipedia.org It exhibits agonist activity at D2-like dopamine receptors and has shown neuroprotective effects in animal models of Parkinson's disease. nih.govnih.gov Its long half-life is thought to contribute to a more continuous stimulation of dopamine receptors. wikipedia.org
Dihydroergocornine is reported to have potent adrenolytic and sympathicolytic actions. drugbank.com It appears to be a potent inhibitor of stimulation-induced noradrenaline overflow. drugbank.com
Dihydroergocristine also demonstrates a dual agonistic/antagonistic activity on dopaminergic and adrenergic receptors and an antagonistic effect on serotonin (B10506) receptors. nih.gov It has been shown to increase cerebral blood flow and oxygen consumption and has a protective effect against the metabolic consequences of ischemia. nih.gov
| Component | Primary Preclinical Findings | Receptor Affinities |
|---|---|---|
| Dihydroergocryptine | Potent dopaminergic agent, neuroprotective in Parkinson's models. nih.govnih.gov | D2-like dopamine receptor agonist. wikipedia.org |
| Dihydroergocornine | Potent adrenolytic and sympathicolytic actions, inhibits noradrenaline overflow. drugbank.com | High affinity for alpha-adrenoceptors. drugbank.com |
| Dihydroergocristine | Dual agonist/antagonist at dopaminergic and adrenergic receptors, serotonin antagonist, increases cerebral blood flow and oxygen consumption. nih.gov | Dopaminergic, adrenergic, and serotonergic receptors. nih.gov |
Future research should focus on head-to-head comparisons of these components in various preclinical models to more clearly delineate their individual and synergistic effects on cognitive function and neuronal health.
Methodological Advancements in In Vitro and In Vivo Dihydroergotoxine (Mesylate) Research
Advancements in research methodologies are providing new avenues for investigating the complex actions of dihydroergotoxine mesylate.
In Vitro Methodologies:
Primary Neuronal Cultures and Brain Slices: These systems allow for the detailed study of the compound's effects on synaptic transmission and neuronal excitability. nih.gov
Patch-Clamp Electrophysiology: This technique can be used to examine the direct effects of dihydroergotoxine mesylate and its components on individual ion channels and receptors, providing insights into its molecular mechanisms of action. criver.comaxxam.com
High-Throughput Screening Assays: The use of automated systems can accelerate the process of identifying the specific molecular targets of each component of dihydroergotoxine mesylate. axxam.com
In Vivo Methodologies:
In Vivo Microdialysis: This technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of how dihydroergotoxine mesylate modulates neurochemistry. utrgv.edunih.govutrgv.edunih.govnews-medical.net
Electrophysiological Recordings in Behaving Animals: This allows for the correlation of changes in neuronal activity with cognitive performance following administration of the compound.
Advanced Imaging Techniques: Techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can be used to non-invasively assess changes in receptor binding, cerebral metabolism, and blood flow in response to dihydroergotoxine mesylate.
These advanced methodologies will be instrumental in building a more comprehensive and detailed understanding of the pharmacological profile of dihydroergotoxine mesylate and its potential as a therapeutic agent for age-related cognitive disorders.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
